molecular formula C7H15NO B15226651 3-methoxy-N-methylcyclopentan-1-amine

3-methoxy-N-methylcyclopentan-1-amine

Cat. No.: B15226651
M. Wt: 129.20 g/mol
InChI Key: HAPFZBJQSMUMBG-UHFFFAOYSA-N
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Description

3-methoxy-N-methylcyclopentan-1-amine is an organic compound with the molecular formula C7H15NO It is a cyclopentane derivative where a methoxy group is attached to the third carbon and a methylamine group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-methylcyclopentan-1-amine typically involves the following steps:

    Cyclopentane Derivative Formation: Starting with cyclopentanone, the compound undergoes a methoxylation reaction to introduce the methoxy group at the third carbon position.

    Amination: The methoxycyclopentanone is then subjected to reductive amination using methylamine. This step involves the use of reducing agents such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products. The use of automated systems for reagent addition and temperature control further enhances the production process.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-methylcyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products Formed

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentane derivatives with varying degrees of saturation.

    Substitution: Formation of cyclopentane derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

3-methoxy-N-methylcyclopentan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methoxy-N-methylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the amine group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    3-methoxycyclopentan-1-amine: Lacks the methyl group on the nitrogen atom.

    N-methylcyclopentan-1-amine: Lacks the methoxy group on the cyclopentane ring.

    Cyclopentan-1-amine: Lacks both the methoxy and methyl groups.

Uniqueness

3-methoxy-N-methylcyclopentan-1-amine is unique due to the presence of both the methoxy group and the methylamine group, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications and interactions that are not possible with the simpler analogs.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

3-methoxy-N-methylcyclopentan-1-amine

InChI

InChI=1S/C7H15NO/c1-8-6-3-4-7(5-6)9-2/h6-8H,3-5H2,1-2H3

InChI Key

HAPFZBJQSMUMBG-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC(C1)OC

Origin of Product

United States

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